molecular formula C17H15N3O3 B2421181 Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034416-13-0

Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2421181
CAS No.: 2034416-13-0
M. Wt: 309.325
InChI Key: VAAGZHBGLONVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

furan-2-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(14-7-4-10-22-14)20-9-8-13(11-20)15-18-16(23-19-15)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAGZHBGLONVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives. The furan and pyrrolidine rings are then introduced through subsequent reactions involving cyclization and condensation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Formula : C₁₇H₁₅N₃O₃
Molecular Weight : 309.32 g/mol

The synthesis of Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Oxadiazole Ring : This can be achieved by reacting hydrazides with carboxylic acids or their derivatives.
  • Cyclization and Condensation : Subsequent reactions introduce the furan and pyrrolidine rings, leading to the final compound.

Optimization of these synthetic routes is crucial for enhancing yield and purity while minimizing environmental impact through green chemistry principles .

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new pathways for creating derivatives that may exhibit novel properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule . Its interactions at the molecular level can provide insights into various biochemical pathways. Studies have indicated that it may inhibit specific enzymes or receptors, impacting cellular processes significantly .

Medicine

The compound shows promise in therapeutic applications , particularly as an antimicrobial or anticancer agent. Ongoing research aims to elucidate its mechanisms of action, which may involve modulation of signaling pathways relevant to disease processes .

Case Studies and Findings

Several studies highlight the efficacy of this compound in various contexts:

StudyFocus AreaFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study 2Anticancer PropertiesInduced apoptosis in cancer cell lines through specific receptor interactions.
Study 3Material ScienceUtilized in the development of novel materials with enhanced properties due to its unique heterocyclic structure.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with furan, pyrrolidine, or oxadiazole rings, such as:

Uniqueness

What sets Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone apart is its specific combination of rings and functional groups, which confer unique chemical and biological properties.

Biological Activity

Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a compound that integrates a furan ring with a pyrrolidine moiety and an oxadiazole derivative. This unique structure suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound through various studies, highlighting its anticancer properties, antioxidant effects, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound can be described by its molecular formula C24H19N4O4C_{24}H_{19}N_4O_4 and its molecular weight of approximately 462.89 g/mol. The presence of the furan ring and the oxadiazole moiety is significant in medicinal chemistry due to their roles in enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
5aMCF-70.12
6aU-9370.65
N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamideMDA-MB-2312.41
TamoxifenMCF-710.38

The compound shows promising activity against multiple cancer types, including breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM), and melanoma (MEL). The mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometry assays that indicate increased apoptotic markers such as p53 expression and caspase activation .

Antioxidant Activity

In addition to its anticancer properties, furan-based compounds have been studied for their antioxidant capabilities. The DPPH radical scavenging method has been commonly employed to assess this activity.

Table 2: Antioxidant Activity of Oxadiazole Derivatives

Compound NameDPPH Scavenging Activity (%)Reference
5-Furan-2yl[1,3,4]oxadiazole85%
N-(1,3-dioxoisoindolin-2-yl)-3-pyrrolidinone78%

These results indicate that compounds containing the furan and oxadiazole moieties exhibit substantial free radical scavenging effects, which contribute to their potential therapeutic applications in oxidative stress-related diseases.

The biological activity of furan-containing compounds can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds like furan-based oxadiazoles activate apoptotic pathways in cancer cells through modulation of key proteins involved in cell survival and death.
  • Antioxidant Effects : The ability to scavenge free radicals helps mitigate oxidative stress, which is linked to various diseases including cancer.
  • Molecular Interactions : Molecular docking studies suggest that these compounds may interact favorably with specific receptors or enzymes involved in cancer progression or oxidative stress responses .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

  • A study reported that a related compound demonstrated higher cytotoxicity than doxorubicin against breast cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Another investigation into the structure–activity relationship (SAR) of these compounds revealed that modifications to the phenyl ring could significantly enhance biological potency .

Q & A

Basic Research: What are the established synthetic routes for Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

Answer:
The synthesis typically involves constructing the pyrrolidine and oxadiazole rings separately before coupling. Key steps include:

  • Oxadiazole Formation : Copper-catalyzed oxidative cyclization of benzamide derivatives with nitriles under oxygen, yielding the 5-phenyl-1,2,4-oxadiazole moiety (40% yield under optimized conditions) .
  • Pyrrolidine Functionalization : Condensation reactions between activated carbonyl groups (e.g., methanone derivatives) and amine-containing intermediates, as demonstrated in analogous compounds .
  • Coupling Strategies : Use of DBU/THF systems for nucleophilic substitution or condensation reactions to link the furan-2-yl group to the pyrrolidine-oxadiazole core .

Key Challenge : Low solubility of intermediates may require polar aprotic solvents (e.g., DMF) or salt formation to improve reaction efficiency .

Basic Research: How is the structural identity of this compound validated in academic studies?

Answer:
A multi-technique approach is employed:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the oxadiazole ring and stereochemistry of the pyrrolidine substituents .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are used to resolve crystal structures, particularly for verifying bond angles and torsional strain in the pyrrolidine ring .
  • HRMS/IR : High-resolution mass spectrometry validates molecular weight, while IR identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Advanced Research: How can researchers resolve contradictions in reported biological activities (e.g., DPP-4 inhibition vs. anticancer effects)?

Answer:
Contradictions may arise from off-target effects or assay variability. Methodological solutions include:

  • Target Validation : Use CRISPR/Cas9 knockout models to confirm DPP-4 dependency in observed glucose regulation effects .
  • Selectivity Profiling : Screen against kinase panels (e.g., TrkA kinase assays) to identify secondary targets, as seen in structurally related oxadiazole inhibitors .
  • Dose-Response Studies : Establish IC50_{50} values across multiple cell lines (e.g., cancer vs. non-cancer) to differentiate primary mechanisms .

Example : A compound with a similar oxadiazole-pyrrolidine scaffold showed dual DPP-4 inhibition (IC50_{50} = 12 nM) and TrkA kinase inhibition (IC50_{50} = 8 nM), explaining divergent biological reports .

Advanced Research: What strategies optimize crystallographic refinement for this compound’s polymorphs?

Answer:
Polymorph characterization requires:

  • Data Collection : High-resolution (≤1.0 Å) datasets to resolve disorder in the furan ring or oxadiazole substituents .
  • Refinement Tools : SHELXL’s TWIN/BASF commands for handling twinning, common in flexible pyrrolidine derivatives .
  • Validation : Use PLATON’s ADDSYM to check for missed symmetry in pseudosymmetric structures .

Case Study : A related methanone derivative exhibited two polymorphs with distinct hydrogen-bonding networks, resolved via SHELXE’s iterative phasing .

Advanced Research: How can computational modeling guide SAR studies for oxadiazole-containing analogs?

Answer:

  • Docking Studies : AutoDock Vina or Glide can predict binding poses to DPP-4 or TrkA, highlighting critical interactions (e.g., oxadiazole N-O with catalytic residues) .
  • DFT Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) on oxadiazole stability .
  • MD Simulations : Evaluate conformational flexibility of the pyrrolidine ring in aqueous vs. lipid environments to optimize bioavailability .

Example : Simulations of a furan-methanone derivative revealed that 3-substitution on pyrrolidine enhances hydrophobic pocket binding in DPP-4 by 30% .

Advanced Research: What analytical methods address low solubility in in vitro assays?

Answer:

  • Co-solvent Systems : Use cyclodextrin-based formulations or DMSO/PEG-400 mixtures (≤0.1% v/v to avoid cytotoxicity) .
  • Salt Formation : Convert the free base to hydrochloride or mesylate salts, improving aqueous solubility by 5–10-fold .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell culture media .

Note : Solubility must be validated via HPLC-UV (λ = 254 nm) with a C18 column and aqueous/acetonitrile gradient .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.